molecular formula C19H16N2O4 B8564222 Ppo-IN-7

Ppo-IN-7

Cat. No.: B8564222
M. Wt: 336.3 g/mol
InChI Key: MZRQAUFRLWLFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ppo-IN-7 is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes an isoindole core, a benzoxazine ring, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ppo-IN-7 typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe propynyl group is then added using a suitable alkyne reagent under catalytic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ppo-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydro derivatives .

Scientific Research Applications

Ppo-IN-7 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Ppo-IN-7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ppo-IN-7 is unique due to its combination of an isoindole core, a benzoxazine ring, and a propynyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

2-(3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C19H16N2O4/c1-2-9-20-15-10-12(7-8-16(15)25-11-17(20)22)21-18(23)13-5-3-4-6-14(13)19(21)24/h1,7-8,10H,3-6,9,11H2

InChI Key

MZRQAUFRLWLFIR-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)COC2=C1C=C(C=C2)N3C(=O)C4=C(C3=O)CCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-amino-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (0.8 g), 3,4,5,6-tetrahydrophthalic anhydride (0.61 g) and acetic acid (20 ml) was heated under reflux for 2 hours. After being allowed to cool, water was added to the mixture, and the precipitated crystals were collected by filtration and washed with water. Recrystallization from ethanol gave 2-[4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-on-6-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione (0.4 g). m.p., 205°-206° C.
Name
6-amino-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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